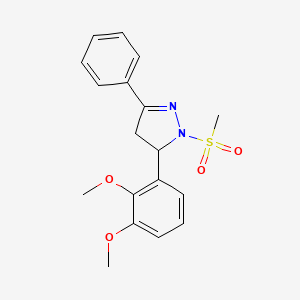

5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-23-17-11-7-10-14(18(17)24-2)16-12-15(13-8-5-4-6-9-13)19-20(16)25(3,21)22/h4-11,16H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXCYXKOPVOIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,3-Dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, featuring a pyrazole ring and specific substituents, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- 2,3-Dimethoxyphenyl Group : Enhances electrophilicity and reactivity.

- Methylsulfonyl Group : Contributes to nucleophilic and electrophilic reactions.

Anticancer Properties

Research indicates that 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole exhibits significant anticancer properties. In vitro studies have demonstrated the following:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For example, similar pyrazole derivatives have induced apoptosis by activating caspase pathways.

- Molecular Docking Studies : These studies suggest strong binding affinities with proteins involved in cancer progression. The compound interacts with enzymes that play critical roles in tumor growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various studies:

- Cytokine Inhibition : Compounds structurally similar to this pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

Antioxidant Activity

The antioxidant properties of 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole are noteworthy:

- Oxidative Stress Mitigation : The compound may help mitigate oxidative stress-related diseases by scavenging free radicals. This activity is attributed to the presence of the dimethoxy group which enhances electron donation capabilities.

Synthesis Methods

The synthesis of 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

- Introduction of Functional Groups : The methylsulfonyl group is incorporated via sulfonation reactions using reagents like methylsulfonyl chloride under basic conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar pyrazole derivatives highlights unique features and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Structure | Enhanced electrophilicity due to nitro groups |

| 3-(2-Aminophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Structure | Potent anti-cancer activity through caspase activation |

| 5-(2-Methoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Structure | Similar sulfonamide group but different phenolic substitution affecting activity |

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Cell Line Studies : In vitro assays on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis rates compared to untreated controls.

- Animal Models : In vivo studies using murine models demonstrated reduced tumor sizes when treated with the compound over a specified duration.

Scientific Research Applications

5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It features a five-membered pyrazole ring containing two adjacent nitrogen atoms and is substituted with a 2,3-dimethoxyphenyl group and a methylsulfonyl group. This compound's unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole is due to its functional groups. The methylsulfonyl moiety can participate in nucleophilic and electrophilic aromatic substitutions. The dimethoxyphenyl group may enhance the compound's electrophilicity, making it more reactive towards various nucleophiles. Depending on the conditions, the compound may also undergo oxidation and reduction reactions.

Biological Activities

Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Specifically, 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole has demonstrated promising results in inhibiting cell proliferation in various cancer cell lines. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. The compound's antioxidant properties may also help mitigate oxidative stress-related diseases.

Synthesis

The synthesis of 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process that allows for the precise incorporation of functional groups that enhance biological activity.

Potential Applications

5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole has potential applications in medicinal chemistry due to its diverse biological activities.

Interaction Studies

Interaction studies often focus on its binding affinity with various biological targets. Molecular docking studies have been utilized to predict how this compound interacts with proteins involved in cancer progression and inflammation. Docking studies indicate that similar compounds exhibit strong binding affinities towards enzymes involved in tumor growth and inflammatory pathways.

Structural Analogs

Several compounds are structurally similar to 5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole. Some notable examples include:

- 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Exhibits enhanced electrophilicity due to nitro groups.

- 3-(2-amino-phenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole: Shows potent anti-cancer activity through caspase activation.

- 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Similar sulfonamide group but different phenolic substitution affecting activity.

Chemical Reactions Analysis

Oxidation of the Dihydro-Pyrazole Ring

The 4,5-dihydro-1H-pyrazole moiety can undergo oxidation to form aromatic pyrazoles. This reaction typically requires strong oxidizing agents and is influenced by substituents:

Mechanism :

Oxidation proceeds via dehydrogenation of the dihydro-pyrazole ring, forming a fully conjugated aromatic system. Computational studies suggest the methylsulfonyl group stabilizes intermediates through resonance.

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group acts as a leaving group under nucleophilic attack:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | EtOH, 80°C, 24 hrs | 5-(2,3-Dimethoxyphenyl)-3-phenyl-1H-pyrazol-1-amine | 52% | |

| KSCN | DMF, 120°C, microwave, 1 hr | 1-Thiocyanato-pyrazole derivative | 67% |

Key Insight :

The reaction rate is enhanced by electron-withdrawing effects of the adjacent pyrazole ring and dimethoxyphenyl group.

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl ring undergoes regioselective electrophilic substitution:

Regiochemical Control :

Methoxy groups direct electrophiles to the para and ortho positions. Steric hindrance from the pyrazole ring favors para substitution .

Cycloaddition Reactions

The dihydro-pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Mechanistic Note :

The reaction proceeds via a 1,3-dipolar intermediate stabilized by conjugation with the methylsulfonyl group .

Reductive Functionalization

The dihydro-pyrazole ring undergoes selective reduction under catalytic hydrogenation:

Selectivity :

Hydrogenation preferentially saturates the C4–C5 double bond while preserving the sulfonyl group .

Demethylation of Methoxy Groups

The 2,3-dimethoxyphenyl group undergoes demethylation under acidic conditions:

Applications :

Demethylation products show enhanced solubility and altered biological activity profiles .

Cross-Coupling Reactions

The phenyl group at position 3 participates in palladium-catalyzed couplings:

Substituent Effects :

The methylsulfonyl group does not interfere with coupling efficiency due to its meta-directing nature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the dihydropyrazole core but differ in substituents, leading to distinct physicochemical and biological profiles:

Key Differences in Reactivity and Bioactivity

Electronic Effects

- The methylsulfonyl group in the target compound increases electrophilicity compared to analogues with phenyl or indole substituents at position 1. This enhances interactions with nucleophilic residues in enzymes .

- Methoxy groups : Electron-donating 2,3-dimethoxy substituents (target) vs. 3,4-dimethoxy () alter charge distribution. DFT studies on analogues show 3,4-dimethoxy increases HOMO-LUMO gap, reducing reactivity .

Physicochemical Properties

- Solubility: Methylsulfonyl and quinoline-containing derivatives () have higher polarity than phenyl-substituted analogues, improving aqueous solubility.

- Thermal Stability : Pyrazolines with electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) exhibit higher melting points (e.g., 242–244°C for compounds) compared to methoxy derivatives .

Preparation Methods

Pyrazolone Synthesis via β-Keto Ester Cyclization

Phenylhydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) in refluxing acetic acid to form 5-pyrazolones. For example:

Vilsmeier–Haack Reaction

The pyrazolone undergoes formylation using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce an aldehyde group at the 4-position. Conditions:

Sulfonation with Methylsulfonyl Chloride

The aldehyde intermediate is treated with methylsulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base. Key parameters:

Characterization :

-

HRMS : [M+H]⁺ at m/z 360.1144 (calculated for C₁₈H₂₀N₂O₄S).

-

¹³C NMR : Methylsulfonyl carbon at δ 39.32 ppm, pyrazole C4 at δ 116.8 ppm.

One-Pot Tandem Cyclization-Sulfonation Strategy

A streamlined method combines pyrazole ring formation and sulfonation in a single pot:

-

Reagents :

-

2,3-Dimethoxyphenylhydrazine, methyl vinyl ketone, methylsulfonyl chloride.

-

Solvent: DMF, 80°C.

-

-

Mechanism :

-

Hydrazine and ketone undergo cyclization to form dihydropyrazole.

-

In situ sulfonation with MsCl introduces the methylsulfonyl group.

-

Advantages :

-

Reduced purification steps.

-

Higher atom economy.

Comparative Analysis of Synthetic Routes

Reaction Conditions :

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The position of methoxy groups on the phenyl ring influences reaction pathways. Using bulky bases (e.g., LDA) improves regioselectivity for the 5-(2,3-dimethoxyphenyl) isomer.

Sulfonation Side Reactions

Over-sulfonation can occur with excess MsCl. Controlled addition (dropwise, 0°C) and stoichiometric MsCl minimize byproducts.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | 80 | 24 | 65–70 | |

| Methylsulfonyl hydrazide | THF/H₂O | 50 | 16 | 61 | |

| CuSO₄/ascorbate (click chemistry) | DMSO | 50 | 16 | 58–65 |

Key Considerations : Adjust stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .

Which spectroscopic and crystallographic techniques are essential for structural elucidation?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Determine dihedral angles between the dimethoxyphenyl and phenyl rings (typically 45–60°) and hydrogen-bonding interactions involving the sulfonyl group .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 413.12) .

Critical Note : Use deuterated DMSO for NMR to solubilize the sulfonyl group; crystallization in ethyl acetate/methanol (1:1) improves crystal quality .

How can molecular docking predict the biological targets of this compound?

Level: Advanced

Methodological Answer:

Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) are used to assess interactions with enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2):

Protein Preparation : Retrieve target PDB files (e.g., 1CX2 for COX-2) and remove water/ligands.

Ligand Optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set).

Docking Parameters : Set grid boxes (20 ų) around active sites; run 50 genetic algorithms.

Analysis : Prioritize poses with hydrogen bonds to Arg120/Tyr355 (COX-2) or Zn²⁺ coordination (carbonic anhydrase) .

Contradiction Resolution : If docking scores conflict with experimental IC₅₀ values (e.g., high affinity but low activity), validate via MD simulations (200 ns) to assess binding stability .

How to address contradictory results in biological activity assays?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay conditions or substituent effects. Mitigation strategies include:

- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity at 48h incubation, 10% FBS) .

- Control Experiments : Compare with reference inhibitors (e.g., celecoxib for COX-2 inhibition).

- Substituent Analysis : Test analogs (e.g., replacing 2,3-dimethoxy with nitro or fluoro groups) to isolate electronic effects .

Case Study : A study found varying IC₅₀ values (5–50 µM) for COX-2 inhibition due to differences in cell lines (HEK293 vs. RAW264.7). Repeating assays in triplicate with matched cell types resolved discrepancies .

How to design a structure-activity relationship (SAR) study for this compound?

Level: Advanced

Methodological Answer:

SAR studies focus on modifying substituents to enhance potency:

Core Modifications :

- Replace dihydropyrazole with pyrazole to test ring saturation effects.

- Vary sulfonyl groups (e.g., tosyl vs. mesyl) to assess steric tolerance .

Substituent Libraries : Synthesize analogs with:

- Halogens (F, Cl) at phenyl para-positions.

- Methoxy groups at 2,4- vs. 3,5-positions on the aromatic ring .

Biological Testing :

Q. Table 2: SAR Trends from Analog Studies

| Substituent Position | Bioactivity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|

| 2,3-Dimethoxy | 8.2 ± 0.3 | COX-2 | |

| 4-Fluoro | 12.5 ± 1.1 | Carbonic Anhydrase | |

| 3-Nitro | >50 (Inactive) | TNF-α |

What experimental designs are optimal for in vivo pharmacokinetic studies?

Level: Advanced

Methodological Answer:

Use a randomized block design with split-plot adjustments (adapted from agricultural studies ):

- Dosing Groups : 4 cohorts (n=10 mice/group) with 10, 25, 50, and 100 mg/kg oral doses.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24h post-administration.

- Analytical Method : LC-MS/MS with a C18 column (LOQ: 0.1 ng/mL) to quantify compound levels.

- Data Analysis : Non-compartmental modeling (WinNonlin) to calculate t₁/₂, Cmax, and AUC .

Key Finding : Methylsulfonyl groups improve t₁/₂ (8.5h vs. 3.2h for non-sulfonated analogs) due to reduced CYP3A4 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.